molecular formula C20H20N2O4 B4623551 N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE

N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE

Cat. No.: B4623551
M. Wt: 352.4 g/mol
InChI Key: UGPISUFQTQOPTK-UHFFFAOYSA-N
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Description

N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, an isoquinoline moiety, and an acetamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the acetyl group. The isoquinoline moiety is then synthesized separately and coupled with the benzodioxole derivative through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13(23)16-8-18-19(26-12-25-18)9-17(16)21-20(24)11-22-7-6-14-4-2-3-5-15(14)10-22/h2-5,8-9H,6-7,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPISUFQTQOPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCC4=CC=CC=C4C3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE
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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE
Reactant of Route 3
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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE
Reactant of Route 5
N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE
Reactant of Route 6
N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE

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